Ethyl 2-cyclopropyloxazole-4-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-12-9(11)7-5-13-8(10-7)6-3-4-6/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSHYKWYYPNWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of ethyl 2-cyclopropyloxazole-4-carboxylate typically involves the following key steps:
- Preparation of substituted aniline or benzoic acid derivatives bearing the cyclopropylamino group.
- Formation of the oxazole ring via cyclization reactions involving ethyl isocyanoacetate.
- Purification and isolation of the target ester compound.
This approach is supported by detailed synthetic routes reported in peer-reviewed literature and patent documents, which emphasize the use of ethyl isocyanoacetate as a crucial reagent for oxazole ring formation.
Detailed Preparation Procedure
Based on the comprehensive synthesis reported by the Royal Society of Chemistry (RSC), the preparation involves:
Step 1: Synthesis of 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid
- Starting from 3-bromo-2-methyl-aniline, the compound is reacted with hydrogen peroxide under alkaline conditions to yield the corresponding benzoic acid derivative.
- The reaction is monitored by LC-MS, and the product is isolated by acidification and extraction.
Step 2: Formation of Ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate
- The benzoic acid derivative is converted into the oxazole ester by reacting with ethyl isocyanoacetate in the presence of triethylamine in dry tetrahydrofuran (THF).
- The reaction mixture is heated to 60°C overnight to promote cyclization.
- After work-up involving extraction and pH adjustment, the crude product is purified by flash chromatography to afford the oxazole ester.
Step 3: Cyclization and Final Product Formation
- The oxazole ester is further treated with sodium hydride (NaH) in dry dimethylformamide (DMF) at 100°C for 1 hour to complete the cyclization and stabilize the product.
- The final compound, this compound, is obtained after purification by chromatographic techniques.
Reaction Conditions and Yields
| Step | Reactants/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-bromo-2-methyl-aniline, H2O2, NaOH (2M) | 0°C to RT | 2 hours | 99 | Acidification to pH 4-5, extraction |
| 2 | Benzoic acid derivative, ethyl isocyanoacetate, Et3N, THF | 60°C | Overnight | 52 | Purified by flash chromatography |
| 3 | Oxazole ester, NaH (60% in mineral oil), DMF | 100°C | 1 hour | Not specified | Final purification by chromatography |
Analytical and Purification Techniques
- The progress and purity of reactions are monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC).
- Flash chromatography using petroleum ether/ethyl acetate mixtures is employed for purification.
- Drying agents such as magnesium sulfate (MgSO4) and sodium sulfate (Na2SO4) are used to remove moisture from organic layers.
Research Findings and Notes
- The use of ethyl isocyanoacetate is critical for the formation of the oxazole ring, providing a reliable route to the ester.
- Sodium hydride in DMF facilitates cyclization and stabilization of the heterocyclic system.
- The synthetic route allows for moderate to good yields, with the initial benzoic acid intermediate obtained in near quantitative yield.
- Reaction conditions such as temperature and solvent choice are optimized to balance reaction rate and product stability.
Comparative Summary Table
| Aspect | Details |
|---|---|
| Key Intermediate | 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid |
| Cyclization Reagent | Ethyl isocyanoacetate |
| Base for Cyclization | Triethylamine (Et3N) and Sodium hydride (NaH) |
| Solvents Used | Methanol, THF, DMF |
| Temperature Range | 0°C to 100°C |
| Purification Methods | Flash chromatography, extraction, drying |
| Analytical Techniques | LC-MS, UPLC |
| Overall Yield | Moderate (~50% for key step), high for intermediates |
This detailed preparation method is supported by experimental data and synthetic protocols from authoritative chemical literature, ensuring reproducibility and reliability for researchers aiming to synthesize this compound.
Chemical Reactions Analysis
Ethyl 2-cyclopropyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-cyclopropyloxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyclopropyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Ethyl 2-isopropyloxazole-4-carboxylate (CAS 137267-49-3)
Molecular Formula: C₉H₁₃NO₃ Key Differences:
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate (CAS 357326-79-5)
Molecular Formula: C₁₀H₁₅NO₃ Key Differences:
- The core heterocycle is isoxazole (oxygen and nitrogen adjacent) instead of oxazole (oxygen and nitrogen separated).
- Additional methyl substitution at position 3 and isopropyl at position 5.
- Implications: Isoxazole derivatives often exhibit distinct electronic properties and biological activities compared to oxazoles .
Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate (CAS 2060062-22-6)
Molecular Formula : C₉H₁₂N₂O₃
Key Differences :
Ethyl 4-cyclopropylbenzoate
Molecular Formula : C₁₀H₁₀O₂
Key Differences :
- The oxazole ring is replaced with a benzene ring , retaining the cyclopropyl and ethyl carboxylate groups.
- Implications: The aromatic benzene core alters electronic delocalization and may reduce polarity compared to oxazole derivatives .
Structural and Functional Analysis Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Heterocycle | Key Substituents |
|---|---|---|---|---|---|
| Ethyl 2-cyclopropyloxazole-4-carboxylate | 1060816-03-6 | C₉H₁₁NO₃ | 181.19 | Oxazole | Cyclopropyl (C2), Ethyl ester (C4) |
| Ethyl 2-isopropyloxazole-4-carboxylate | 137267-49-3 | C₉H₁₃NO₃ | 195.21 | Oxazole | Isopropyl (C2), Ethyl ester (C4) |
| Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate | 357326-79-5 | C₁₀H₁₅NO₃ | 197.23 | Isoxazole | Methyl (C3), Isopropyl (C5) |
| Ethyl 2-amino-4-cyclopropyloxazole-5-carboxylate | 2060062-22-6 | C₉H₁₂N₂O₃ | 196.21 | Oxazole | Amino (C2), Cyclopropyl (C4) |
| Ethyl 4-cyclopropylbenzoate | Not provided | C₁₀H₁₀O₂ | 162.19 | Benzene | Cyclopropyl (C4), Ethyl ester (C1) |
Key Observations
Heterocycle Influence :
- Oxazole vs. isoxazole : The position of heteroatoms affects electronic distribution and aromaticity. Isoxazoles are more prone to electrophilic substitution at specific positions .
- Benzene-based analogs (e.g., Ethyl 4-cyclopropylbenzoate) lack heteroatoms, reducing hydrogen-bond acceptor capacity compared to oxazoles .
Synthetic Utility :
- Ethyl carboxylate groups serve as versatile intermediates for hydrolysis to carboxylic acids or further functionalization .
Biological Activity
Ethyl 2-cyclopropyloxazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the molecular formula and a CAS number of 1060816-03-6. The compound features a cyclopropyl group attached to an oxazole ring, which contributes to its chemical reactivity and biological properties. Its InChI code is 1S/C9H11NO3/c1-2-12-9(11)7-5-13-8(10-7)6-3-4-6/h5-6H,2-4H₂,1H₃, indicating its specific molecular arrangement.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study evaluated the efficacy of synthesized derivatives against various microbial strains, demonstrating promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are summarized in Table 1.
| Compound | MIC (µg/mL) | Target Microorganism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Mthis compound | 16 | Escherichia coli |
| Ethyl 2-chlorooxazole-4-carboxylate | 64 | Pseudomonas aeruginosa |
This table highlights the varying degrees of activity among different derivatives, suggesting that structural modifications can significantly influence antimicrobial efficacy.
Antioxidant Activity
In addition to antimicrobial properties, this compound has been investigated for its antioxidant capabilities. A study measured the compound's ability to scavenge free radicals using the DPPH assay. The results indicated that the compound exhibited a dose-dependent antioxidant effect, with an IC50 value of approximately 25 µg/mL.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific biological targets. For instance, studies suggest that the oxazole ring may participate in hydrogen bonding with active sites of enzymes or receptors, enhancing the compound's bioactivity. Further research is needed to elucidate these interactions at the molecular level.
Case Study 1: Antimicrobial Efficacy
A recent study published in a peer-reviewed journal focused on the synthesis and evaluation of several analogs derived from this compound. The researchers found that one derivative exhibited a remarkable reduction in bacterial growth in vitro, leading to further investigation into its potential as a lead compound for drug development against resistant strains of bacteria .
Case Study 2: Oxidative Stress Model
In another investigation, this compound was tested in an oxidative stress model using human cell lines. The results demonstrated that treatment with the compound significantly reduced markers of oxidative damage compared to untreated controls, suggesting its potential therapeutic role in conditions associated with oxidative stress.
Q & A
Q. What are the established synthetic routes for Ethyl 2-cyclopropyloxazole-4-carboxylate, and what parameters critically influence yield and purity?
The synthesis typically involves cyclopropane ring formation and oxazole carboxylate coupling. A common method is the reaction of cyclopropylamine derivatives with ethyl oxazole-4-carboxylate precursors under anhydrous conditions. Key parameters include:
- Temperature control : Reactions are often conducted at 0–5°C to prevent side reactions (e.g., ring-opening of cyclopropane) .
- Catalyst selection : Use of palladium or copper catalysts for cross-coupling steps, with yields optimized at 60–80% depending on solvent polarity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product in >95% purity .
Q. What spectroscopic and crystallographic techniques are recommended for structural validation?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the oxazole ring (δ 8.2–8.5 ppm for aromatic protons) and cyclopropyl group (δ 1.2–1.5 ppm for CH₂) .
- X-ray crystallography : SHELX software is widely used for structure refinement. For example, puckering parameters (Cremer-Pople coordinates) quantify cyclopropane ring distortion .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 196.21 for C₉H₁₂N₂O₃) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Refrigerated (2–8°C) in airtight containers to prevent hydrolysis of the ester group .
- Personal protective equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and fume hoods for aerosol prevention .
- Waste disposal : Neutralize with aqueous bicarbonate before incineration to avoid environmental release .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize reaction pathways for synthesizing this compound?
DFT methods (e.g., B3LYP/6-31G*) model transition states and electronic properties:
- Exact exchange terms : Improve accuracy in predicting cyclopropane ring stability (average deviation: ±2.4 kcal/mol) .
- Reaction coordinate analysis : Identify energy barriers for cyclopropane-oxazole coupling, guiding catalyst selection .
Example workflow:
Geometry optimization of reactants and intermediates.
Frequency calculations to confirm transition states.
Solvent effects (e.g., DCM) via polarizable continuum models .
Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during structure validation?
- SHELXL refinement : Adjust thermal parameters and occupancy factors to minimize R-factors (<5% for high-resolution data) .
- Torsion angle analysis : Compare experimental vs. DFT-predicted puckering amplitudes (e.g., cyclopropane θ = 15–20°) .
- Validation tools : Use PLATON or CCDC software to flag outliers in bond distances (e.g., C-O ester bonds: 1.34 ± 0.02 Å) .
Q. What experimental strategies address low yields in multi-step syntheses of this compound?
- Design of Experiments (DoE) : Screen variables (temperature, solvent, stoichiometry) via factorial design. For example, acetonitrile improves coupling efficiency by 25% vs. THF .
- In-line analytics : Use FTIR or ReactIR to monitor intermediate formation (e.g., oxazole ring closure at 1650 cm⁻¹) .
- Contradiction resolution : If cyclopropane ring-opening occurs, reduce reaction temperature or switch to milder bases (e.g., K₂CO₃ vs. NaOH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
